molecular formula C19H29BN2O4 B13926011 [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

Cat. No.: B13926011
M. Wt: 360.3 g/mol
InChI Key: XTGVPNNTXXGAKO-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a hydroxyethyl group and a phenyl ring substituted with a dioxaborolane group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a hydroxyethyl group under controlled conditions. The phenyl ring is subsequently introduced through a coupling reaction with a dioxaborolane derivative. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring and the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives are being investigated for the treatment of various diseases, including infections, cancer, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The hydroxyethyl group and the piperazine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The dioxaborolane group can participate in covalent bonding with biological molecules, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone: This compound is unique due to the presence of both a hydroxyethyl group and a dioxaborolane group, which confer distinct chemical and biological properties.

    This compound: Similar compounds may include derivatives with different substituents on the piperazine or phenyl rings, leading to variations in their reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H29BN2O4

Molecular Weight

360.3 g/mol

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)16-7-5-6-15(14-16)17(24)22-10-8-21(9-11-22)12-13-23/h5-7,14,23H,8-13H2,1-4H3

InChI Key

XTGVPNNTXXGAKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)CCO

Origin of Product

United States

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